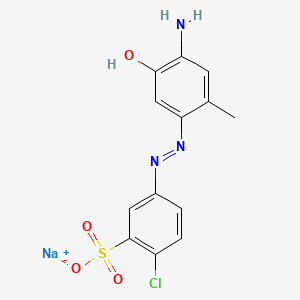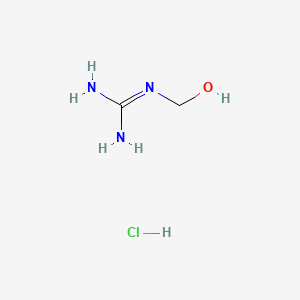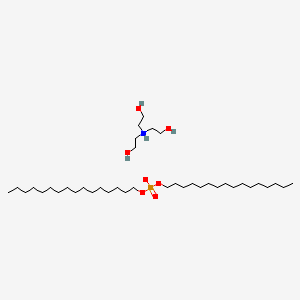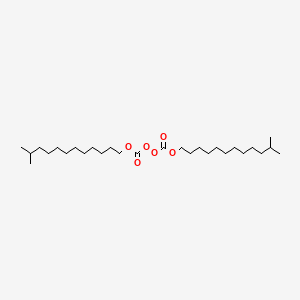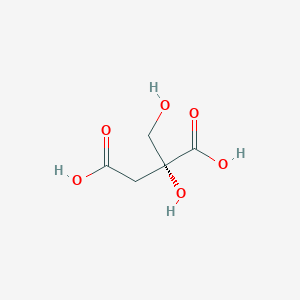
Cyclopentanone, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis-, (2E,2'E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 290663 is a compound of significant interest in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in the treatment of various diseases. This compound is known for its unique chemical structure and properties, which make it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 290663 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of NSC 290663 may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required standards for pharmaceutical use. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 290663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 290663 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 290663 depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
NSC 290663 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use NSC 290663 to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is studied for its potential to treat various diseases, including cancer and neurological disorders.
Industry: NSC 290663 is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 290663 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the disease being treated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to NSC 290663 include:
- NSC 298223
- NSC 290664
- NSC 290665
Uniqueness
NSC 290663 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features make it particularly valuable for certain applications, such as its potential use in treating specific diseases or its ability to undergo particular chemical reactions.
Eigenschaften
CAS-Nummer |
61656-31-3 |
|---|---|
Molekularformel |
C12H12O2S3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2E)-2-[(5E)-5-(2-oxocyclopentylidene)-1,2,4-trithiolan-3-ylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H12O2S3/c13-9-5-1-3-7(9)11-15-12(17-16-11)8-4-2-6-10(8)14/h1-6H2/b11-7+,12-8+ |
InChI-Schlüssel |
HOXJDSXXNKJFDB-MKICQXMISA-N |
Isomerische SMILES |
C1CC(=O)/C(=C\2/SS/C(=C\3/C(=O)CCC3)/S2)/C1 |
Kanonische SMILES |
C1CC(=C2SC(=C3CCCC3=O)SS2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
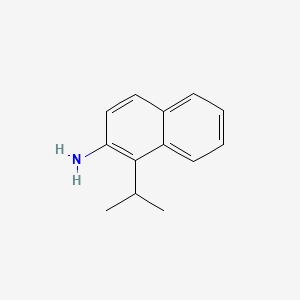
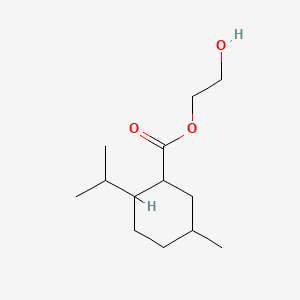
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
